Hydralazine Lactosone Ring-opened Adduct is a chemical compound derived from hydralazine, a well-known vasodilator used primarily in the treatment of hypertension and heart failure. This compound represents an important modification of hydralazine, which can enhance its pharmacological properties or alter its metabolic pathways. The lactosone ring-opened adduct is characterized by the incorporation of a lactosone moiety, which can influence the compound's solubility, stability, and interaction with biological targets.
Hydralazine itself is synthesized through the reaction of hydrazine hydrate with 1-chloro or 1-phenoxyphtalazine . The lactosone ring-opened adduct likely arises from further chemical modifications or reactions involving hydralazine and specific lactone derivatives. The precise synthetic pathway for the lactosone adduct may involve the use of specific reagents or conditions that facilitate ring-opening reactions.
Hydralazine Lactosone Ring-opened Adduct falls under the category of synthetic organic compounds, specifically classified as a modified hydrazine derivative. It is relevant in pharmaceutical chemistry due to its potential therapeutic applications and modifications that can affect its pharmacokinetics and pharmacodynamics.
The synthesis of Hydralazine Lactosone Ring-opened Adduct typically involves several steps:
The synthesis may utilize techniques such as refluxing in organic solvents, application of heat, and monitoring reaction progress through thin-layer chromatography or high-performance liquid chromatography. The final product's identity can be confirmed using spectroscopic methods like nuclear magnetic resonance spectroscopy and mass spectrometry.
The molecular structure of Hydralazine Lactosone Ring-opened Adduct features a hydrazine core with a lactosone moiety attached following ring-opening. This modification alters its electronic properties and steric configuration compared to native hydralazine.
Hydralazine Lactosone Ring-opened Adduct can participate in various chemical reactions:
The stability of this adduct under physiological conditions should be evaluated to determine its suitability for therapeutic use. Studies involving degradation pathways can provide insights into its long-term viability in pharmaceutical formulations.
The mechanism of action for Hydralazine Lactosone Ring-opened Adduct is expected to mirror that of hydralazine itself, primarily functioning as a direct-acting smooth muscle relaxant. It acts by dilating arterioles, leading to decreased systemic vascular resistance and subsequently lowering blood pressure.
Research indicates that hydralazine's mechanism involves modulation of intracellular calcium levels and inhibition of phosphodiesterase activity, which may also apply to its lactosone derivative . Further studies are needed to elucidate any unique mechanisms introduced by the lactosone modification.
Relevant data regarding these properties would typically be gathered through laboratory analysis and published literature focusing on similar compounds.
Hydralazine Lactosone Ring-opened Adduct has potential applications in:
Hydralazine Lactosone Ring-opened Adduct is systematically named (2S,5S,6R)-2-(1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)-1,2,4,5-tetrahydroxypentan-3-yloxy)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol. Its molecular formula is C₂₀H₂₆N₄O₁₀, with a molecular weight of 482.44 g/mol [1] [3] [7]. The structure features a triazolophthalazine moiety linked to a modified lactose unit via an ether bond, where the lactose ring is opened to form a pentane chain with multiple hydroxyl groups. Key stereochemical features include chiral centers at C2, C3, C4, and C5 of the pyran ring (now a pentane chain), confirmed by the "R" and "S" designations in its IUPAC name [1] [4].
Table 1: Nomenclature and Physicochemical Profile
Property | Value/Descriptor |
---|---|
IUPAC Name | (2S,5S,6R)-2-(1-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)-1,2,4,5-tetrahydroxypentan-3-yloxy)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol |
Molecular Formula | C₂₀H₂₆N₄O₁₀ |
Molecular Weight | 482.44 g/mol |
CAS Number | Not Assigned (NA) |
SMILES | OCC(O)C@@HC@HC@@Hc1nnc2c3ccccc3cnn12 |
InChI Key | ACTGLEFGWMGVTR-CLLUNNDNSA-N |
Storage Conditions | 2–8°C |
The ring-opened conformation arises from the nucleophilic attack of hydralazine’s hydrazine group on the carbonyl carbon of lactose’s lactosone (open-chain aldehyde form), forming a stable C-N bond. This adduct configuration is critical to its role as a degradation marker [2] [4]. Analytical characterization includes HPLC purity (>95%), supplemented by ¹H NMR, ¹³C NMR, mass spectrometry, and TGA data [3] [7].
This adduct emerged as a key analytical reference standard in the early 2010s, driven by regulatory scrutiny of hydralazine-lactose incompatibility in solid dosage forms. Initially cataloged as a "custom synthesis" material by suppliers like Simson Pharma, its structural elucidation clarified the mechanism of hydralazine degradation in lactose-containing formulations [1] [7]. The adduct’s identification resolved long-standing stability challenges in hypertension medications, where hydralazine’s primary amine group readily reacts with lactose’s aldehyde impurities.
A pivotal 2016 study by Bais et al. demonstrated its formation in aspirin dry powder inhalers using lactose carriers, linking it to decreased drug potency through Maillard-type reactions [4]. By 2020, regulatory bodies (ICH, FDA) mandated its monitoring as a process-related impurity in hydralazine APIs, cementing its status as a pharmacopeial reference standard. Daicel Pharma Standards and TRC now supply it with pharmacopeia-compliant documentation (COA, HNMR, mass spectra) for ANDA/DMF filings [3] [7].
Hydralazine Lactosone Ring-opened Adduct exemplifies aldehyde-mediated drug degradation, a major pathway in amine-containing APIs. Lactose excipients contain trace aldehydes (e.g., formaldehyde, aldoses) due to manufacturing processes or storage-induced decomposition. Formaldehyde levels in lactose range from 1.4–7.4 ppm (Table 2), while microcrystalline cellulose may contain 40–80 ppm glucose [2]. These impurities react irreversibly with hydralazine’s nucleophilic hydrazine group, forming this adduct as a terminal degradation product.
Table 2: Aldehyde Impurities in Common Excipients (Representative Data)
Excipient | Lot/Vendor | Formaldehyde (ppm) | Glucose (ppm) |
---|---|---|---|
Lactose monohydrate | Foremost/1 | 1.4 | Not Detected |
Lactose anhydrous | Quest/1 | 7.4 | Not Detected |
Microcrystalline cellulose | FMC/1 | 4.8 | 79.6 |
Pre-gelatinized starch | Colorcon/1 | 14.7 | Not Detected |
In formulation stability studies, the adduct serves as a chemical marker to:
For instance, hydralazine tablets with lactose exhibit up to 12% adduct formation under accelerated conditions (40°C/75% RH), necessitating tight control of lactose’s aldehyde content [2]. Its detection via HPLC-MS in stability protocols is now industry-standard for high-risk formulations.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5